![molecular formula C19H20N2O4S B2601026 N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide CAS No. 868370-54-1](/img/structure/B2601026.png)
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide
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Overview
Description
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide, also known as DMEMB, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide has been shown to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide has also been shown to selectively adsorb heavy metal ions from wastewater, indicating its potential application in environmental remediation.
Advantages And Limitations For Lab Experiments
One advantage of N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, one limitation is its low solubility in water, which can make it difficult to work with in certain applications.
Future Directions
There are several future directions for N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide research, including the development of more efficient synthesis methods, the exploration of its potential applications in other fields such as catalysis and sensors, and the investigation of its mechanism of action at the molecular level. Additionally, further studies are needed to evaluate the potential toxicity and environmental impact of N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide.
Synthesis Methods
The synthesis of N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide involves the reaction between 4-ethoxybenzoyl chloride and 4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-amine in the presence of a base such as triethylamine. The resulting product is a yellow crystalline powder that can be purified through recrystallization.
Scientific Research Applications
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. In materials science, N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide has been used as a building block for the synthesis of novel organic materials with potential applications in electronic and optical devices. In environmental science, N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide has been studied for its ability to selectively adsorb heavy metal ions from wastewater.
properties
IUPAC Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-5-25-13-8-6-12(7-9-13)18(22)20-19-21(2)16-14(23-3)10-11-15(24-4)17(16)26-19/h6-11H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQINAKQVFBEMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC(=C3S2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide |
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